molecular formula C17H24N2O4 B12312883 Tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B12312883
M. Wt: 320.4 g/mol
InChI Key: CFMHVVHPIGIIKI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-acetyl-4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiparasitic activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and acetyl groups can form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate is unique due to the presence of both acetyl and hydroxyl groups on the phenyl ring, which can enhance its biological activity and binding affinity. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H24N2O4/c1-12(20)14-11-13(5-6-15(14)21)18-7-9-19(10-8-18)16(22)23-17(2,3)4/h5-6,11,21H,7-10H2,1-4H3

InChI Key

CFMHVVHPIGIIKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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